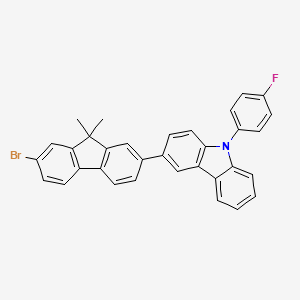
1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-one oxime is a chemical compound with the molecular formula C10H12BrN3O3S and a molecular weight of 334.19 g/mol . This compound is characterized by the presence of a bromopyridine ring, a sulfonyl group, a piperidinone moiety, and an oxime functional group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-one oxime typically involves multiple steps. One common synthetic route includes the following steps:
Bromination: The starting material, pyridine, is brominated to introduce a bromine atom at the 5-position of the pyridine ring.
Sulfonylation: The brominated pyridine is then reacted with a sulfonyl chloride to introduce the sulfonyl group at the 3-position.
Piperidinone Formation: The intermediate compound is then reacted with piperidin-4-one to form the piperidinone moiety.
Oxime Formation: Finally, the piperidinone derivative is treated with hydroxylamine to form the oxime functional group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime group can be reduced to form amines.
Substitution: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Hydrolysis: The oxime group can be hydrolyzed to form the corresponding ketone.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-one oxime has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with target proteins, while the bromopyridine and sulfonyl groups can interact with hydrophobic and polar regions of the target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-one oxime can be compared with other similar compounds, such as:
1-(5-Chloropyridin-3-ylsulfonyl)piperidin-4-one oxime: Similar structure but with a chlorine atom instead of bromine.
1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-4-one oxime: Similar structure but with a fluorine atom instead of bromine.
1-(5-Methylpyridin-3-ylsulfonyl)piperidin-4-one oxime: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity, biological activity, and physical properties compared to its analogs .
Propiedades
IUPAC Name |
N-[1-(5-bromopyridin-3-yl)sulfonylpiperidin-4-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O3S/c11-8-5-10(7-12-6-8)18(16,17)14-3-1-9(13-15)2-4-14/h5-7,15H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNPWYBCAJUAIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NO)S(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B597341.png)

![7-[(3,3-Dimethyl-2-oxiranyl)methoxy]-2H-1-benzopyran-2-one](/img/new.no-structure.jpg)


![6-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B597355.png)

![6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine](/img/structure/B597358.png)




